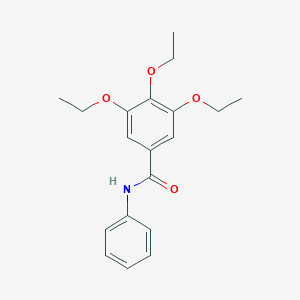
3,4,5-triethoxy-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-triethoxy-N-phenylbenzamide is a chemical compound that has attracted significant interest in recent years due to its potential applications in scientific research. This compound is a member of the benzamide family, which has been extensively studied for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 3,4,5-triethoxy-N-phenylbenzamide is not fully understood. However, it has been proposed that this compound exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) activity. COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 3,4,5-triethoxy-N-phenylbenzamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory and analgesic properties, 3,4,5-triethoxy-N-phenylbenzamide has also been shown to possess anti-tumor activity. Specifically, this compound has been found to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. The exact mechanism by which 3,4,5-triethoxy-N-phenylbenzamide exerts its anti-tumor effects is not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3,4,5-triethoxy-N-phenylbenzamide is its potential as a lead compound for the development of novel anti-inflammatory and analgesic drugs. However, there are also several limitations associated with this compound. For example, 3,4,5-triethoxy-N-phenylbenzamide may exhibit poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to optimize its therapeutic potential.
Orientations Futures
There are several exciting directions for future research on 3,4,5-triethoxy-N-phenylbenzamide. One potential avenue of investigation is the development of novel analogs of this compound with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of 3,4,5-triethoxy-N-phenylbenzamide and to optimize its therapeutic potential. Finally, the anti-tumor activity of this compound warrants further investigation, particularly in the context of combination therapy with other anti-cancer agents.
Méthodes De Synthèse
The synthesis of 3,4,5-triethoxy-N-phenylbenzamide involves a multi-step process that begins with the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with aniline to produce 3,4,5-trimethoxy-N-phenylbenzamide. The final step involves the ethylation of the amide group using ethyl iodide and potassium carbonate to yield 3,4,5-triethoxy-N-phenylbenzamide.
Applications De Recherche Scientifique
3,4,5-triethoxy-N-phenylbenzamide has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties. As such, this compound has been extensively studied in the context of drug discovery and development. Specifically, 3,4,5-triethoxy-N-phenylbenzamide has been investigated for its potential as a lead compound for the development of novel anti-inflammatory and analgesic drugs.
Propriétés
Numéro CAS |
6378-87-6 |
|---|---|
Nom du produit |
3,4,5-triethoxy-N-phenylbenzamide |
Formule moléculaire |
C19H23NO4 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
3,4,5-triethoxy-N-phenylbenzamide |
InChI |
InChI=1S/C19H23NO4/c1-4-22-16-12-14(13-17(23-5-2)18(16)24-6-3)19(21)20-15-10-8-7-9-11-15/h7-13H,4-6H2,1-3H3,(H,20,21) |
Clé InChI |
NOMVGVWSWFCMSD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
SMILES canonique |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC=CC=C2 |
Autres numéros CAS |
6378-87-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

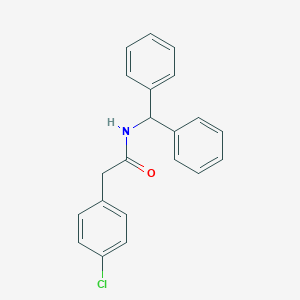
![11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B185970.png)
![(E)-6-(6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl)-2-methylhept-2-enoic acid](/img/structure/B185971.png)
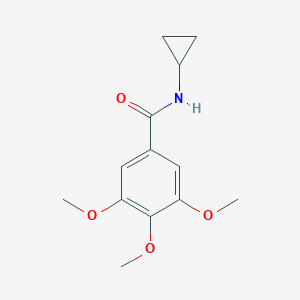
![(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B185973.png)
![N-[2-(4-nitrophenyl)ethyl]cyclohexanamine](/img/structure/B185976.png)
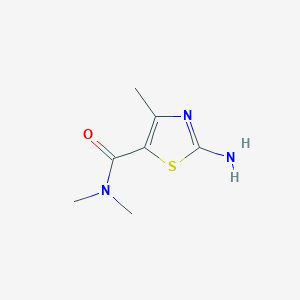
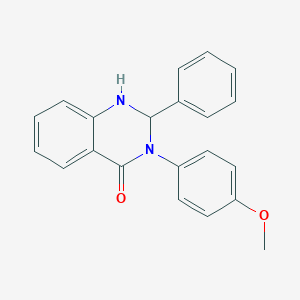

![5-Acetyl-6-(2,5-dimethoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B185980.png)